(4,5-Dichloro-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone
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Overview
Description
(4,5-Dichloro-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with dichloro groups at positions 4 and 5, and a methoxyphenyl group attached to the methanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone typically involves the reaction of 4,5-dichloro-1H-pyrrole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms on the pyrrole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
(4,5-Dichloro-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,5-Dichloro-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone
- (4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone
- (2,6-dimethoxyphenyl)(1H-pyrrol-2-yl)methanone
Uniqueness
(4,5-Dichloro-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone is unique due to the presence of both dichloro and methoxyphenyl groups, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
50499-44-0 |
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Molecular Formula |
C12H9Cl2NO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
(4,5-dichloro-1H-pyrrol-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C12H9Cl2NO2/c1-17-8-4-2-7(3-5-8)11(16)10-6-9(13)12(14)15-10/h2-6,15H,1H3 |
InChI Key |
OWDGSIZNCSHRKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(N2)Cl)Cl |
Origin of Product |
United States |
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